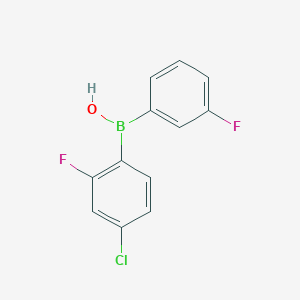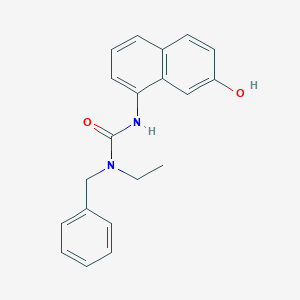
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea moiety linked to a benzyl group, an ethyl group, and a hydroxynaphthalenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves the reaction of 7-hydroxynaphthalene-1-ylamine with benzyl isocyanate and ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of benzylamine and ethylamine derivatives.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the naphthalene ring can form hydrogen bonds with active sites of enzymes, while the urea moiety can interact with protein residues through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(7-hydroxy-1-naphthyl)urea: Similar structure but lacks the ethyl group.
1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea: Similar structure but has a methoxyphenyl group instead of the hydroxynaphthalenyl group.
Uniqueness
1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea is unique due to the presence of both benzyl and ethyl groups along with the hydroxynaphthalenyl moiety. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
648420-20-6 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C20H20N2O2/c1-2-22(14-15-7-4-3-5-8-15)20(24)21-19-10-6-9-16-11-12-17(23)13-18(16)19/h3-13,23H,2,14H2,1H3,(H,21,24) |
InChI Key |
CXHBPZXJTRSPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


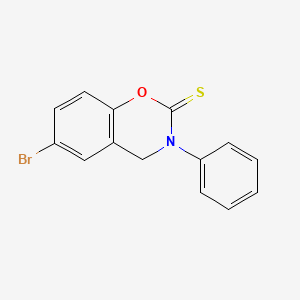
![3-{2-[4-(Benzyloxy)phenoxy]acetamido}benzoic acid](/img/structure/B12595489.png)
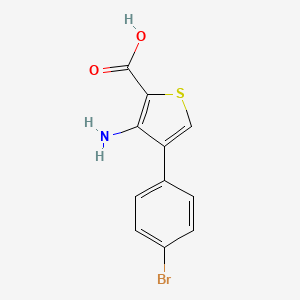
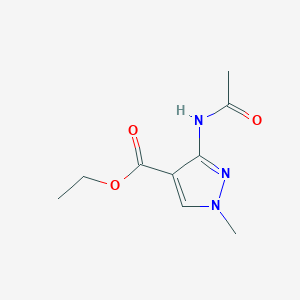

![Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate](/img/structure/B12595503.png)
![Dimethyl (2'Z)-1,3-dibutyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12595505.png)
![2-Cyclopenten-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B12595509.png)
![[6-(3-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B12595510.png)
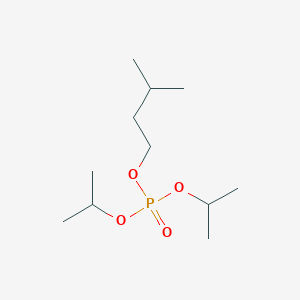
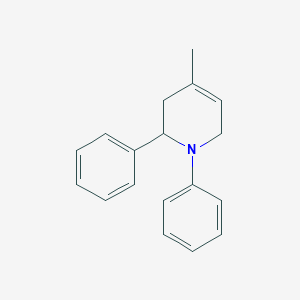
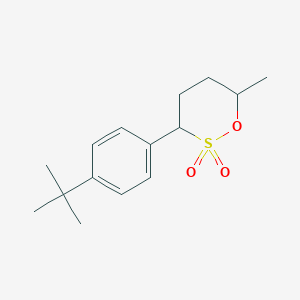
![Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]-](/img/structure/B12595539.png)
